molecular formula C12H10ClNO3 B3030438 Methyl 4-chloro-6-methoxyquinoline-2-carboxylate CAS No. 905807-62-7

Methyl 4-chloro-6-methoxyquinoline-2-carboxylate

Cat. No. B3030438
CAS RN: 905807-62-7
M. Wt: 251.66 g/mol
InChI Key: YSQVEEOSHQVGMK-UHFFFAOYSA-N
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Description

Methyl 4-chloro-6-methoxyquinoline-2-carboxylate, often referred to as M4CMQ2C, is a synthetic compound that has been widely studied for its potential applications in a variety of scientific fields. M4CMQ2C is a member of the quinoline family of organic compounds, which are often used in the synthesis of pharmaceuticals, dyes, and other compounds. It is also known for its ability to act as an inhibitor of certain enzymes, making it a useful tool in biochemistry and cell biology research.

Scientific Research Applications

M4CMQ2C has a wide range of applications in scientific research. It has been used as an inhibitor of certain enzymes, such as phospholipase A2, which is involved in the breakdown of phospholipids. M4CMQ2C has also been used in the study of the structure and function of proteins, as it has been shown to interact with certain proteins in a specific manner. Additionally, M4CMQ2C has been used in the study of cell signaling pathways and the regulation of gene expression.

Mechanism of Action

M4CMQ2C is thought to act as an inhibitor of certain enzymes by binding to the active site of the enzyme and blocking the binding of the substrate. This prevents the enzyme from catalyzing the reaction, thus inhibiting its activity. Additionally, M4CMQ2C has been shown to interact with certain proteins, which can affect the structure and function of the protein.
Biochemical and Physiological Effects
M4CMQ2C has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can affect the metabolism of certain compounds. Additionally, M4CMQ2C has been shown to interact with certain proteins, which can affect the structure and function of the protein.

Advantages and Limitations for Lab Experiments

M4CMQ2C has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is available in a variety of concentrations, making it easy to use in a variety of experiments. Additionally, it has been shown to be an effective inhibitor of certain enzymes, making it a useful tool for studying enzyme activity. However, there are some limitations to its use in laboratory experiments. For example, it can be toxic in high concentrations, and it can interact with certain proteins in unpredictable ways, making it difficult to control in certain experiments.

Future Directions

M4CMQ2C has a wide range of potential future applications. It could be used to study the structure and function of proteins, as well as the regulation of gene expression. Additionally, it could be used to study the effects of certain enzymes on metabolism, and it could be used to develop new drugs or drug delivery systems. Additionally, it could be used to study the effects of certain compounds on cell signaling pathways. Finally, it could be used to develop new methods of synthesizing other compounds, such as pharmaceuticals.

properties

IUPAC Name

methyl 4-chloro-6-methoxyquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-16-7-3-4-10-8(5-7)9(13)6-11(14-10)12(15)17-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQVEEOSHQVGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652215
Record name Methyl 4-chloro-6-methoxyquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

905807-62-7
Record name Methyl 4-chloro-6-methoxy-2-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=905807-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chloro-6-methoxyquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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